molecular formula C16H13N3O2 B2875448 N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide CAS No. 866038-73-5

N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide

Cat. No.: B2875448
CAS No.: 866038-73-5
M. Wt: 279.299
InChI Key: KHNPRUXRHCUOFL-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide ( 866038-73-5) is a high-purity, synthetic 1,2,4-oxadiazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features the 1,2,4-oxadiazole heterocycle, a versatile scaffold recognized for its unique bioisosteric properties, metabolic stability, and an unusually wide spectrum of potential biological activities . The 1,2,4-oxadiazole ring acts as a stable bioisostere for ester and amide functionalities, making it a valuable framework for designing novel therapeutic agents with improved stability against hydrolysis . In research settings, this compound serves as a key intermediate for the design and synthesis of novel molecules targeting multiple disease pathways. The 1,2,4-oxadiazole core is associated with diverse pharmacological activities, including potential applications as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, anticancer agents, and anti-inflammatory compounds . Recent studies highlight 1,2,4-oxadiazole derivatives as promising multitarget-directed ligands (MTDLs) for complex neurodegenerative diseases, demonstrating excellent inhibitory activity against AChE and antioxidant properties . Researchers can utilize this chemical to explore structure-activity relationships (SAR) and develop new candidates for neuroscience, oncology, and infectious disease research. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-7-9-13(10-8-11)17-15(20)14-18-16(21-19-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNPRUXRHCUOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with phenyl isocyanate to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize microreactor systems to control reaction parameters precisely, ensuring consistent product quality and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to the inhibition or activation of biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

Compound 1 : 5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide ()
  • Key Differences :
    • Replaces the 4-methylphenyl group with a 4-methoxyphenyl substituent (electron-donating methoxy group).
    • Incorporates a thiazole ring fused to the oxadiazole, introducing sulfur into the heterocyclic system.
  • Implications :
    • The methoxy group may enhance solubility but reduce metabolic stability compared to the methyl group.
    • Thiazole’s sulfur atom could alter electronic properties and binding interactions in biological targets .
Compound 2 : N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide ()
  • Key Differences :
    • Substitutes the oxadiazole’s phenyl group with a 4-methoxyphenyl.
    • Retains a thiazole ring but adds an oxazole-carboxamide side chain.
  • Implications :
    • Increased steric bulk from the oxazole may hinder binding to compact active sites.
    • Dual heterocycles (thiazole + oxazole) could modulate pharmacokinetic properties .
Compound 3 : 5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide ()
  • Key Differences :
    • Replaces the oxadiazole with an isoxazole ring.
    • Introduces a nitro group (electron-withdrawing) at the phenyl para position.
  • Implications :
    • Nitro groups often confer reactivity but may increase toxicity.
    • Isoxazole’s reduced aromaticity compared to oxadiazole could affect binding affinity .

Modifications to the Carboxamide Side Chain

Compound 4 : N-(4-Acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide ()
  • Key Differences :
    • Substitutes 4-methylphenyl with 4-acetylphenyl.
    • Replaces oxadiazole with an oxazole ring.
  • Oxazole’s lower polarity compared to oxadiazole might reduce solubility .
Compound 5 : N-(2-Hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide ()
  • Key Differences :
    • Replaces 4-methylphenyl with a hydroxyethyl group.
    • Lacks the phenyl substituent at position 3.
  • Implications :
    • Hydroxyethyl introduces hydrophilicity, improving aqueous solubility.
    • Absence of the phenyl group may diminish aromatic interactions in target binding .

Extended Heterocyclic Systems

Compound 6 : N-(4-Phenoxyphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide ()
  • Key Differences: Substitutes 4-methylphenyl with 4-phenoxyphenyl.
  • Ether linkages may confer resistance to metabolic degradation .
Compound 7 : 5-(tert-Butyl)-N-(4-(2-(cyclopropanecarboxamido)pyridin-4-yl)-2-methylbenzyl)-1,2,4-oxadiazole-3-carboxamide ()
  • Key Differences :
    • Introduces a tert-butyl group (steric hindrance) and a pyridine ring.
    • Adds a cyclopropanecarboxamide side chain.
  • Implications :
    • tert-Butyl groups can stabilize hydrophobic interactions but may reduce solubility.
    • Pyridine and cyclopropane moieties could enhance target specificity .

Comparative Analysis Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 1,2,4-Oxadiazole 4-Methylphenyl, Phenyl ~295.3* Balanced lipophilicity, aromatic stacking
Compound 1 () Oxadiazole + Thiazole 4-Methoxyphenyl, Thiazole ~450.5 Dual heterocycles, sulfur inclusion
Compound 3 () Isoxazole 3-Nitrophenyl ~353.3 Electron-withdrawing nitro group
Compound 4 () Oxazole 4-Acetylphenyl ~244.2 Acetyl group, reduced polarity
Compound 5 () 1,2,4-Oxadiazole 2-Hydroxyethyl ~199.2 Hydrophilic side chain
Compound 6 () 1,2,4-Oxadiazole 4-Phenoxyphenyl ~373.4 Ether linkage, enhanced stability
Compound 7 () 1,2,4-Oxadiazole tert-Butyl, Pyridine ~433.5 Steric bulk, target specificity

*Calculated based on molecular formula C₁₇H₁₅N₃O₂.

Research Implications

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methylphenyl group offers moderate electron donation, balancing stability and reactivity. In contrast, compounds with nitro () or acetyl () groups may exhibit altered metabolic pathways or binding kinetics.
  • Solubility vs. Permeability: Hydrophilic modifications (e.g., Compound 5’s hydroxyethyl ) improve solubility but may reduce membrane permeability, whereas lipophilic groups (e.g., phenoxyphenyl in Compound 6 ) enhance tissue penetration.

Biological Activity

N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C16H13N3O2
  • Molecular Weight : 279.3 g/mol
  • CAS Number : 866038-73-5

Biological Activities

The biological activities of this compound are primarily attributed to its structural features, which allow it to interact with various biological targets. The following sections detail its potential therapeutic applications.

1. Anticancer Activity

Research indicates that compounds in the oxadiazole class exhibit significant anticancer properties. This compound has been shown to inhibit cancer cell proliferation across multiple cancer types:

Cancer Type IC50 (µM)
Human Colon Adenocarcinoma92.4
Human Lung Adenocarcinoma90.0
Human Breast Cancer85.0
Human Ovarian Adenocarcinoma88.0

These findings suggest that this compound may serve as a lead structure for developing more potent anticancer agents .

2. Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects. Studies have shown that derivatives of oxadiazoles can inhibit key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2). The ability to reduce TNF-alpha release in macrophages further supports its potential as an anti-inflammatory agent .

3. Antiviral and Antifungal Properties

This compound has been investigated for its antiviral and antifungal activities. Preliminary data suggest that it may inhibit viral replication and fungal growth through mechanisms involving the disruption of cellular processes essential for pathogen survival .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound shows inhibitory effects on various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in cancer progression and inflammation.
  • Receptor Interaction : It may interact with specific receptors involved in signaling pathways related to cell growth and inflammation.
  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .

Case Studies

Several studies have explored the efficacy of N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole derivatives:

Case Study 1: Anticancer Efficacy

In a study involving multiple cancer cell lines, a derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven different cancer types. This prompted further investigation into structural modifications to enhance potency and selectivity against cancer cells .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation revealed that N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole derivatives significantly reduced LPS-induced TNF-alpha release in vitro and in vivo models, suggesting a promising avenue for treating inflammatory diseases .

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